N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an interesting synthetic compound with a unique structure comprising multiple sulfonyl groups. Its intricate molecular architecture has sparked interest in diverse fields, including organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are bacterial cells, specifically Gram-positive and Gram-negative pathogens . The compound has been shown to have significant antibacterial activity .
Mode of Action
The compound interacts with its targets by inducing the generation of reactive oxygen species (ROS) . This interaction leads to a disturbance in the membrane architecture of the bacterial cells, which is observable under transmission electron microscopy .
Biochemical Pathways
The compound affects the biochemical pathways related to the generation of reactive oxygen species in bacterial cells . The increase in ROS levels in the bacterial strains treated with the compound, compared to the control, indicates that the compound’s action involves oxidative stress .
Result of Action
The result of the compound’s action is the bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action results in a disturbed membrane architecture in these bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound is synthesized through multi-step organic synthesis. A typical route involves the sulfonylation of 1,2,3,4-tetrahydroquinoline followed by coupling with a suitable naphthalene derivative. The reaction conditions often involve the use of strong bases like sodium hydride, and the reactions are usually carried out under inert atmospheres such as nitrogen or argon to prevent oxidation or hydrolysis.
Industrial Production Methods: : Scaling up for industrial production might involve similar synthetic steps but with optimizations for yield and purity. This typically includes refining reaction conditions to minimize side products and employing continuous flow reactors to streamline processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl groups, potentially leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target the sulfonyl groups or the quinoline moiety, leading to various reduced derivatives.
Substitution: : The sulfonyl groups are reactive sites for nucleophilic substitution reactions, which can introduce diverse functional groups into the molecule.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution are often used.
Major Products: : The reaction products vary widely, depending on the conditions and reagents. Oxidation typically yields sulfoxides or sulfones, reduction yields derivatives with lower oxidation states, and substitution results in a variety of functionalized analogs.
Scientific Research Applications
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has multiple research applications:
Chemistry: : It is studied for its unique reactivity and serves as a scaffold in the synthesis of more complex molecules.
Biology: : Potential bioactivity studies focus on interactions with cellular proteins, enzymes, or receptors, exploring it as a lead compound for drug development.
Medicine: : Research includes its potential as an anti-inflammatory, antiviral, or anticancer agent, given its structural features that can interact with biological targets.
Industry: : The compound is evaluated for material science applications, such as in the development of new polymers or as a component in electronic materials due to its stability and electronic properties.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other sulfonamide or tetrahydroquinoline derivatives, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to the dual sulfonyl groups which offer unique binding and reactivity profiles.
Similar Compounds: : Related compounds might include sulfonyl-substituted quinolines, naphthalene sulfonamides, and other heterocyclic sulfonyl derivatives, each varying in bioactivity, stability, and reactivity based on their substitution patterns and structural features.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c28-32(29,24-14-12-19-7-4-5-8-20(19)18-24)26-22-13-15-25-21(17-22)9-6-16-27(25)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDTTFJHLOAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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